5-Chloro-2-methylpyrimidine

regioselective synthesis nucleophilic substitution chloropyrimidine building blocks

5-Chloro-2-methylpyrimidine (CAS 54198-89-9) is a chlorinated pyrimidine heterocycle with molecular formula C₅H₅ClN₂ and molecular weight 128.56 g/mol. The compound possesses a single chlorine atom at the 5-position and a methyl group at the 2-position of the pyrimidine ring, producing a distinct electronic and steric profile.

Molecular Formula C5H5ClN2
Molecular Weight 128.56 g/mol
CAS No. 54198-89-9
Cat. No. B052933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methylpyrimidine
CAS54198-89-9
SynonymsNSC 165372
Molecular FormulaC5H5ClN2
Molecular Weight128.56 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)Cl
InChIInChI=1S/C5H5ClN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3
InChIKeyUISREOKYJBBYSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methylpyrimidine (CAS 54198-89-9) — Technical Specifications and Core Identity for Procurement


5-Chloro-2-methylpyrimidine (CAS 54198-89-9) is a chlorinated pyrimidine heterocycle with molecular formula C₅H₅ClN₂ and molecular weight 128.56 g/mol. The compound possesses a single chlorine atom at the 5-position and a methyl group at the 2-position of the pyrimidine ring, producing a distinct electronic and steric profile [1]. Standard industrial specifications include purity ≥98.5% (GC), boiling point 185–188°C at atmospheric pressure, density 1.22 g/cm³ at 25°C, and solubility freely in ethanol and acetone with limited aqueous solubility (~1.2%) . The compound serves as a versatile building block in pharmaceutical and agrochemical synthesis, with documented utility in antiviral agent development, fungicide molecular modification, and functional materials fabrication [2].

Why 5-Chloro-2-methylpyrimidine Cannot Be Simply Substituted with In-Class Chloropyrimidine Analogs


Chloropyrimidines as a class exhibit substitution-dependent reactivity that fundamentally governs their downstream synthetic utility and biological activity. The precise regioisomeric placement of the chlorine atom (position 2, 4, or 5) determines the electrophilic character of the pyrimidine ring and the site-selectivity of nucleophilic aromatic substitution reactions [1]. Furthermore, the presence, absence, or identity of additional substituents such as methyl groups modulates both electronic activation and steric accessibility [2]. Quantitative structure-activity relationship (SAR) studies across pyrimidine-based kinase inhibitor series demonstrate that even single-atom modifications at the 2-position or 5-position can produce ≥100-fold differences in target engagement potency, rendering generic chloropyrimidine substitution a high-risk procurement strategy without supporting comparative data [3].

5-Chloro-2-methylpyrimidine — Quantitative Differentiation Evidence Against Closest Analogs


Single-Chloro vs. Double-Chloro Substitution Pattern: Regioselective Reactivity Differentiation

5-Chloro-2-methylpyrimidine bears a single chlorine atom at the 5-position, distinguishing it from dichlorinated analogs such as 2,4-dichloro-5-methylpyrimidine (CAS 1780-31-0) which contains two reactive chlorine sites. Nucleophilic substitution on the dichloro derivative proceeds with preferential attack at the 4-position, yielding 2-amino-4-chloro-5-methylpyrimidines, whereas the monochloro compound offers a single, unambiguous reaction site that eliminates positional selectivity concerns during downstream derivatization [1]. Additionally, the methyl group at the 2-position exhibits reduced reactivity compared to methyl substitution at the 4-position, a property attributed to symmetry effects in the 2-methylpyrimidine scaffold, which further distinguishes this compound from 4-methyl regioisomers [2].

regioselective synthesis nucleophilic substitution chloropyrimidine building blocks

ERK2-MSK1 Kinase Inhibitor Scaffold SAR: 2-Methyl-5-chloro Substitution Pattern Versus 2,5-Dichloro Baseline

In a systematic SAR investigation of pyrimidine substitutions for ERK2-MSK1 kinase inhibitory activity, the 2-methyl-5-chloro substitution pattern (representing 5-chloro-2-methylpyrimidine as the core scaffold) exhibited a pIC₅₀ value of 4.7. This activity is markedly reduced compared to the 2,5-dichloro reference compound (pIC₅₀ = 6.7 ± 0.1, corresponding to ~200 nM potency), representing an approximately 100-fold difference in IC₅₀ [1]. Importantly, the 2-bromo-5-chloro analog (pIC₅₀ = 6.7) maintained activity comparable to the 2,5-dichloro compound, while the 2-H-5-chloro analog (pIC₅₀ = 4.9) showed intermediate activity [1]. The distinct activity profile of the 2-methyl-5-chloro pattern demonstrates that this specific substitution combination produces a unique pharmacological signature that cannot be replicated by halogen-only analogs.

kinase inhibitor SAR ERK2-MSK1 pIC50

Hydrolytic Stability Profile: pH 5–9 Stability >90% for Agrochemical Formulation Compatibility

5-Chloro-2-methylpyrimidine exhibits documented hydrolytic stability exceeding 90% across the pH range of 5 to 9 . This pH-stability profile represents a critical formulation parameter for agrochemical applications, particularly in resistance-management fungicide development where active ingredient stability under varied environmental and tank-mix pH conditions is essential for field efficacy. While analogous chloropyrimidines such as 2,4-dichloro-5-methylpyrimidine demonstrate utility in nucleophilic substitution reactions, their multi-chlorine substitution renders them more susceptible to hydrolytic degradation under aqueous formulation conditions.

hydrolytic stability agrochemical formulation pH stability profile

High-Purity OLED-Grade Material: Molecular Distillation Yields ≥99.9% Purity for Electronic Applications

5-Chloro-2-methylpyrimidine is available at purity levels of ≥99.9% when processed via molecular distillation for OLED and functional materials applications . This ultra-high purity grade specifically targets hole-blocking electron transport layer (ETL) material fabrication, where trace impurities can introduce charge-trapping defects that degrade device performance and operational lifetime. Standard industrial/pharmaceutical grade material is supplied at ≥98.5% (GC), providing a tiered purity offering that supports both routine synthetic applications and high-specification electronics fabrication .

OLED materials hole-blocking ETL high-purity intermediates

NS5B Inhibitor Precursor: Documented Synthetic Role in BI 207524 (Deleobuvir) Development

5-Chloro-2-methylpyrimidine serves as a synthetic precursor to BI 207524 (deleobuvir), an indole diamide NS5B thumb pocket 1 inhibitor developed for the potential treatment of chronic hepatitis C virus infection [1]. The compound is synthesized from 2,5-dichloropyrimidine and subsequently incorporated into the BI 207524 molecular architecture [2]. This documented role in a clinical-stage antiviral candidate distinguishes 5-chloro-2-methylpyrimidine from other chloropyrimidine isomers such as 2-chloro-5-methylpyrimidine or 4-chloro-2-methylpyrimidine, which lack this specific validated synthetic pathway to a known drug candidate.

HCV NS5B inhibitor antiviral deleobuvir

5-Chloro-2-methylpyrimidine — Evidence-Based Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization: Scaffold with Defined SAR Profile

Researchers pursuing ERK2-MSK1 kinase inhibitors or related kinase targets can utilize 5-chloro-2-methylpyrimidine as a core scaffold with established quantitative SAR. The 2-methyl-5-chloro substitution pattern yields pIC₅₀ = 4.7 in the ERK2-MSK1 cascade assay, providing a defined baseline activity for analog development [1]. This quantitative starting point enables systematic exploration of potency improvements through additional substitution, in contrast to uncharacterized chloropyrimidine analogs that would require de novo SAR determination.

Antiviral Drug Discovery: Validated Precursor for NS5B Inhibitor Synthesis

Medicinal chemistry programs targeting hepatitis C virus or related viral polymerases can leverage 5-chloro-2-methylpyrimidine as a precursor to the NS5B thumb pocket 1 inhibitor scaffold exemplified by BI 207524 (deleobuvir) [2]. The documented synthetic route from 2,5-dichloropyrimidine to 5-chloro-2-methylpyrimidine and onward to the indole diamide inhibitor architecture provides a literature-validated entry point that reduces route-scouting investment and accelerates hit-to-lead progression.

Agrochemical Fungicide Development: Formulation-Stable Building Block

Agrochemical R&D teams developing strobilurin-based fungicides or resistance-management candidates can incorporate 5-chloro-2-methylpyrimidine with confidence in formulation stability. The compound exhibits >90% hydrolytic stability across pH 5–9 , supporting robust performance under varied field and tank-mix pH conditions. This stability profile, combined with the defined single reactive chlorine site for molecular modification, positions the compound as a reliable building block for fungicide lead generation.

OLED and Functional Materials Fabrication: Ultra-High Purity Grade

Researchers and process chemists developing hole-blocking electron transport layer (ETL) materials for OLED devices require ultra-high purity intermediates to prevent charge-trapping defects. 5-Chloro-2-methylpyrimidine is available at ≥99.9% purity via molecular distillation processing , enabling direct incorporation into device fabrication workflows without additional in-house purification steps. This purity grade specifically addresses the stringent requirements of organic electronics manufacturing.

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